Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate
Description
Properties
CAS No. |
886504-38-7 |
|---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate |
InChI |
InChI=1S/C16H23NO3/c1-19-15-9-8-12(16(18)20-2)10-13(15)11-17-14-6-4-3-5-7-14/h8-10,14,17H,3-7,11H2,1-2H3 |
InChI Key |
RASKANXPDRQCSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CNC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Alkylation-Amination Approach
This method involves introducing a reactive electrophilic group at the 3-position of methyl 4-methoxybenzoate, followed by nucleophilic substitution with cyclohexylamine. A representative pathway is outlined below:
Step 1: Chloromethylation of Methyl 4-Methoxybenzoate
Methyl 4-methoxybenzoate undergoes chloromethylation using paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., ZnCl₂). This yields methyl 3-(chloromethyl)-4-methoxybenzoate, a critical intermediate.
Step 2: Amination with Cyclohexylamine
The chloromethyl intermediate reacts with cyclohexylamine in a polar aprotic solvent (e.g., DMF or THF) at elevated temperatures (70–90°C). The reaction proceeds via an SN2 mechanism, displacing the chloride ion with the cyclohexylamino group.
Optimization Notes :
-
Solvent Selection : Dimethylformamide (DMF) enhances nucleophilicity but may require stringent drying to prevent hydrolysis.
-
Stoichiometry : A 1.5–2.0 molar excess of cyclohexylamine ensures complete substitution, minimizing residual chloride.
-
Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) isolates the product in >85% purity.
Mannich Reaction Pathway
The Mannich reaction offers a one-pot route to install the aminomethyl group directly. In this approach, methyl 4-methoxybenzoate reacts with formaldehyde and cyclohexylamine under acidic conditions:
Reaction Conditions :
Advantages :
-
Fewer synthetic steps compared to alkylation-amination.
-
Utilizes commercially available reagents.
Challenges :
-
Competing side reactions (e.g., dimerization of cyclohexylamine).
Comparative Analysis of Preparation Methods
The table below contrasts the two primary synthetic routes based on yield, scalability, and practicality:
Key Insight : The alkylation-amination route is preferred for large-scale synthesis due to higher reproducibility, whereas the Mannich reaction suits small-scale exploratory studies.
Advanced Functionalization and Derivative Synthesis
Nitration-Reduction Sequences
Incorporating nitro groups into the benzoate framework enables further functionalization. For example, nitration of methyl 3-(chloromethyl)-4-methoxybenzoate at the 5-position (meta to methoxy) followed by reduction yields amino intermediates, which can undergo cyclization or cross-coupling:
Application : This pathway is instrumental in synthesizing quinazolinone derivatives, as demonstrated in gefitinib syntheses.
Cyclohexylamine Modifications
Replacing cyclohexylamine with structurally analogous amines (e.g., piperidine or morpholine) alters the compound’s physicochemical properties. Such modifications require adjusting reaction stoichiometry and temperature to account for differences in nucleophilicity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 3-[(Cyclohexylamino)methyl]-4-carboxybenzoic acid.
Reduction: 3-[(Cyclohexylamino)methyl]-4-methoxybenzylamine.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate is primarily investigated for its potential as a pharmaceutical lead compound. Its applications include:
- Anti-inflammatory Agents : The compound may serve as a precursor for developing drugs targeting inflammatory diseases, leveraging its ability to modulate pain pathways.
- Pain Modulation : Due to its structural characteristics, it could be explored for analgesic properties, potentially offering new treatments for chronic pain conditions.
- Agrochemical Potential : Beyond medicinal uses, the compound might find applications in agrochemicals, serving as an intermediate in synthesizing herbicides or pesticides.
Research indicates that this compound exhibits notable biological activities:
- Inhibition of Enzymatic Pathways : It may act as an inhibitor of specific enzymes involved in disease pathways, similar to other compounds with structural analogs.
- Cell Growth Modulation : Preliminary studies suggest potential effects on cell proliferation, making it relevant for cancer research.
- Inflammation and Pain Management : A study focused on the anti-inflammatory properties of related benzoate derivatives found that modifications to the methoxy group significantly affected the compounds' efficacy in reducing inflammation markers in vitro.
- Cancer Research : Investigations into similar compounds revealed that structural modifications could enhance selectivity towards cancer cell lines, suggesting that this compound might be optimized for targeted therapies .
- Agrochemical Development : Research into the synthesis of new agrochemicals based on benzoate structures indicated promising results in herbicidal activity, highlighting the potential dual-use of this compound in both medicinal and agricultural contexts.
Mechanism of Action
The mechanism of action of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate lies in its substitution pattern. Below is a comparison with analogous benzoate derivatives:
Key Observations :
- Methoxy Group at Position 4 : Common in all compared compounds, contributing to electron-donating effects and influencing solubility .
- Variability at Position 3: The substituent here dictates chemical reactivity and biological activity. For example: Chlorosulfonyl (SO₂Cl): Highly reactive, useful in further derivatization .
Comparative Challenges :
- The cyclohexylaminomethyl group requires careful control of reaction conditions to avoid over-alkylation or decomposition, unlike the straightforward synthesis of methyl 4-methoxybenzoate .
Physical and Chemical Properties
| Property | This compound | Methyl 4-methoxybenzoate | Methyl 3-(chlorosulfonyl)-4-methoxybenzoate |
|---|---|---|---|
| Molecular Weight | ~307 g/mol (estimated) | 166.15 g/mol | 264.68 g/mol |
| Melting Point | Not reported | 48–50°C | 126°C |
| Solubility | Moderate in polar organic solvents | High in DCM, ethanol | Low in water, soluble in DMSO |
| Reactivity | Basic (amine), nucleophilic | Inert | Electrophilic (SO₂Cl) |
Notes:
Biological Activity
Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H23N1O3
- Molecular Weight : 275.36 g/mol
- CAS Number : 886504-38-7
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that the compound can inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways involved in cell growth and survival.
Key Findings :
- In vitro studies demonstrated a dose-dependent reduction in cell viability in cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the type of cancer cells tested.
- Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins, promoting cell death in malignant cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays have shown that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Antimicrobial Spectrum :
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer metabolism and microbial growth, disrupting essential metabolic pathways.
- Receptor Modulation : It may also modulate receptor activity, influencing signal transduction pathways that regulate cellular responses to stress and growth factors.
Study on Anticancer Effects
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of this compound on human breast cancer cells. The results indicated that treatment with the compound resulted in a significant decrease in cell proliferation and an increase in apoptotic markers. The study concluded that this compound could serve as a promising candidate for further development as an anticancer agent.
Study on Antimicrobial Properties
In another study focusing on antimicrobial activity, researchers evaluated the effectiveness of this compound against various pathogenic bacteria. The findings suggested that the compound exhibited potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent for treating resistant bacterial infections.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for synthesizing Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate?
- Methodology :
- Step 1 : Start with methyl 4-methoxybenzoate derivatives. Introduce the [(cyclohexylamino)methyl] group via nucleophilic substitution or reductive amination using cyclohexylamine and formaldehyde equivalents (e.g., paraformaldehyde) .
- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield. For example, use dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres .
- Step 3 : Purify intermediates via flash column chromatography (hexane:ethyl acetate gradients) and confirm purity using HPLC (>95%) .
Q. How is the compound characterized structurally post-synthesis?
- Analytical Workflow :
- Spectroscopy :
- 1H/13C NMR : Assign peaks for the methoxy group (δ ~3.8–4.0 ppm), cyclohexyl protons (δ ~1.0–2.0 ppm), and aromatic protons (δ ~6.5–8.0 ppm). Cross-validate with DEPT and HSQC for connectivity .
- IR : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and secondary amine (N–H bend ~3300 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves spatial conformation, bond angles, and hydrogen-bonding networks (e.g., R factor <0.05) .
Q. What preliminary assays evaluate the compound’s biological activity?
- Screening Protocols :
- Enzyme Inhibition : Test against kinases (e.g., HDAC8) or proteases using fluorogenic substrates. IC50 values are determined via dose-response curves .
- Receptor Binding : Radioligand displacement assays (e.g., GPCRs) with competitive binding models to calculate Ki values .
Advanced Research Questions
Q. How to address discrepancies in reported biological activity data across studies?
- Troubleshooting Framework :
- Variable Control : Compare assay conditions (e.g., cell lines, incubation time). For example, IC50 discrepancies in HDAC8 inhibition may arise from differences in enzyme source (recombinant vs. native) .
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) to ensure compound dissolution and avoid false negatives .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics independently .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Modeling Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to HDAC7. Prioritize poses with favorable ΔG values (<−8 kcal/mol) and hydrogen bonds to catalytic zinc ions .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
Q. How to optimize pharmacokinetic properties like solubility and metabolic stability?
- Derivatization Strategies :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility. Monitor stability in simulated gastric fluid (pH 2.0) .
- CYP450 Metabolism Studies : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of the methoxy group). Block vulnerable sites with fluorine substituents .
Notes for Rigorous Research
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
